molecular formula C11H14O2 B075099 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 1447-87-6

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No. B075099
CAS RN: 1447-87-6
M. Wt: 178.23 g/mol
InChI Key: HQYTZERMKCBGHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives involves multiple steps, including bromination, esterification, substitution with NaOMe in the presence of CuI, Birch reduction, Curtius rearrangement, and hydrogenolysis, leading to biologically active compounds with an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

Conformational analysis, including UV-VIS, MESP, NLO, and NMR studies, has been conducted to provide insight into the molecular structure and stability of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This analysis includes vibrational assignments through Raman and IR spectroscopy, molecular electrostatic potential (MESP) evaluations, and non-linear optical (NLO) properties investigations (Arivazhagan, Kavitha, & Subhasini, 2014).

Chemical Reactions and Properties

The compound undergoes selective O-methyloxime formation from its derivatives, showcasing its reactivity and the potential for further chemical modifications. The structural and stereochemical configurations of these derivatives have been elucidated through X-ray crystallography, highlighting the compound's versatility in chemical reactions (Collins, Fallon, & Skene, 1994).

Physical Properties Analysis

The physical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol derivatives have been thoroughly studied, including their crystal structures and the synthesis of complex organoboron compounds. These studies offer valuable information on the physical characteristics and stability of these compounds under various conditions (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).

Chemical Properties Analysis

Research into the compound's chemical properties includes its role in the synthesis of novel oximes and their evaluation as inhibitors in biological systems. This exploration into its chemical behavior further underscores the compound's potential in various chemical and biological applications (Zhuang & Hartmann, 1998).

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “6-Methoxy-1,2,3,4-tetrahydroquinoline” is used as a chemical reagent, an organic intermediate, and in fine chemicals . It’s also used in pharmaceutical research and development .
  • Scientific Field : Medicinal Chemistry
    • Summary of the Application : This compound has been used in the design, synthesis, and study of new propanamide derivatives with expected anti-bacterial activity .
    • Methods of Application or Experimental Procedures : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
    • Results or Outcomes : Some of the synthesized compounds exhibited potent antibacterial activity against various bacterial strains, including Streptococcus pneumonia, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium .
  • Scientific Field : Medicinal Chemistry

    • Summary of the Application : This compound has been used in the design, synthesis, and study of new propanamide derivatives with expected anti-bacterial activity .
    • Methods of Application or Experimental Procedures : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
    • Results or Outcomes : Some of the synthesized compounds exhibited potent antibacterial activity against various bacterial strains, including Streptococcus pneumonia, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium .
  • Scientific Field : Organic Chemistry

    • Summary of the Application : “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is used as a chemical reagent, an organic intermediate, and in fine chemicals . It’s also used in pharmaceutical research and development .

Safety And Hazards

The safety information for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol indicates that it may cause some hazards. The compound has been labeled with the GHS07 pictogram, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYTZERMKCBGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516276
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

CAS RN

1447-87-6
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Li, Y Wang, Z Lai, KW Huang - ACS Catalysis, 2017 - ACS Publications
Selective catalytic hydrogenation of aromatic compounds is extremely challenging using transition-metal catalysts. Hydrogenation of arenols to substituted tetrahydronaphthols or …
Number of citations: 50 pubs.acs.org

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